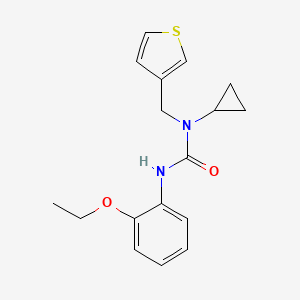

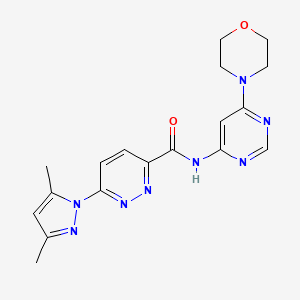

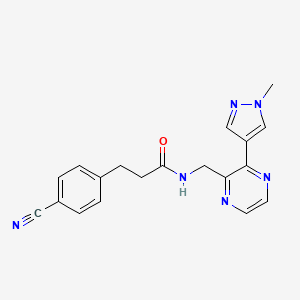

![molecular formula C7H10N4O B3005830 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide CAS No. 2411242-11-8](/img/structure/B3005830.png)

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine is a bicyclic heterocycle that has garnered interest due to its potential utility in medicinal chemistry. It serves as a core structure for the development of various pharmacologically active compounds. The interest in this compound is due to its non-flat structure, which is advantageous for the design of lead-like compounds in drug discovery .

Synthesis Analysis

The synthesis of compounds based on the 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine core has been explored in several studies. For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to different heterocyclic systems, including pyridine, has been described, leading to compounds with promising cardiovascular activities . Another study focused on the synthesis of triazolo[4,3-c]pyrimidines, which, although related, were found to be inactive in biological assays . The functionalized building blocks based on the tetrahydrotriazolopyridine core have been prepared, with one set showing promise as a scaffold for anti-diabetes drug leads .

Molecular Structure Analysis

The molecular structure of 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine is characterized by its non-flat, bicyclic nature. This structural feature is considered a privileged motif, which is a term used to describe molecular frameworks that are frequently found in biologically active compounds. The non-flat architecture of this compound is likely to contribute to its interaction with biological targets, making it a valuable scaffold for the development of new therapeutic agents .

Chemical Reactions Analysis

The chemical reactivity of tetrahydrotriazolopyridine derivatives has been explored in various contexts. For example, the reactions of tetrahydropyridotriazolopyrimidines with activated alkynes have been studied, leading to the synthesis of triazolopyrimidoazocines through a tandem ring expansion process . This demonstrates the versatility of the tetrahydrotriazolopyridine core in undergoing chemical transformations to yield novel heterocyclic compounds with potential biological activities.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine are not detailed in the provided papers, the general properties of such heterocyclic compounds can be inferred. Typically, these compounds exhibit moderate polarity and solubility in organic solvents, which can be advantageous for drug development. The bicyclic structure may also influence the compound's stability and reactivity, making it a suitable candidate for further functionalization and optimization in medicinal chemistry .

Applications De Recherche Scientifique

Drug Design and Synthesis

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide has been explored as a core structure in the development of various pharmaceutical compounds. For instance, compounds based on this structure have been identified as potential anti-diabetes drug leads due to their ability to stimulate glucagon-like peptide-1 (GLP-1) secretion (Mishchuk et al., 2016). Additionally, derivatives of this compound have been synthesized and evaluated as γ-secretase modulators (GSMs), showing promise in lowering Aβ42, a peptide implicated in Alzheimer's disease, suggesting their potential application in neurological disorders (Takai et al., 2015).

Synthetic Methodologies

There has been significant research into developing efficient synthetic methods for derivatives of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide. For example, a microwave-assisted three-component synthesis method has been developed for the high-yielding preparation of dihydrotriazolopyrimidine libraries, highlighting the versatility of these compounds in chemical synthesis (Chebanov et al., 2006). Additionally, novel synthetic approaches have been employed to create diversely substituted polycyclic derivatives, demonstrating the wide scope of this chemical scaffold in the creation of complex molecular structures (Pyatakov et al., 2015).

Antimicrobial and Antiproliferative Properties

Research has been conducted on the antimicrobial and antiproliferative properties of derivatives of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide. Compounds with this core have been investigated for their efficacy against various microbial agents, showing potential in the development of new antibacterial and antifungal treatments (Elgemeie et al., 2017). Furthermore, some derivatives have exhibited significant antiproliferative activity against different cancer cell lines, suggesting their potential as scaffolds for developing anticancer agents (Huo et al., 2021).

Orientations Futures

The future directions for “5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide” could involve further synthetic applications of the library members for medicinally oriented synthesis . The potential of these compounds as therapeutic agents or their precursors is a promising area of research .

Mécanisme D'action

Target of Action

It’s worth noting that both elements of the condensed system – 1,2,4-triazole and piperazine – have been kept in focus of scientific community and regarded as a “privileged motif” for several decades .

Mode of Action

It’s known that n-nitrosamines, which can form as impurities in the process of chemical drug production, undergo oxidation by cytochrome p450, leading to the production of cancerogenic diazonium salts that damage dna by alkylation of susceptible nucleobases .

Biochemical Pathways

It’s known that n-nitrosamines can affect dna structure through the formation of cancerogenic diazonium salts .

Pharmacokinetics

It’s known that n-nitrosamines can form as impurities in the process of chemical drug production .

Result of Action

It’s known that n-nitrosamines can damage dna by alkylation of susceptible nucleobases .

Propriétés

IUPAC Name |

5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c8-7(12)5-2-1-3-6-9-4-10-11(5)6/h4-5H,1-3H2,(H2,8,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNYFQGTCMURLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N2C(=NC=N2)C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

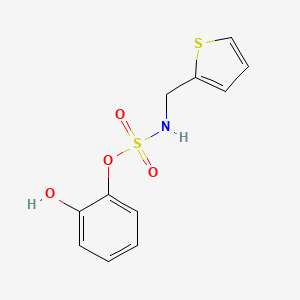

![2-[({[(2-Chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]acetic acid](/img/no-structure.png)

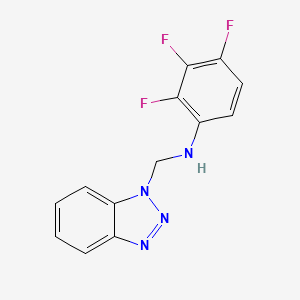

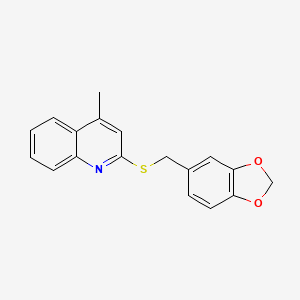

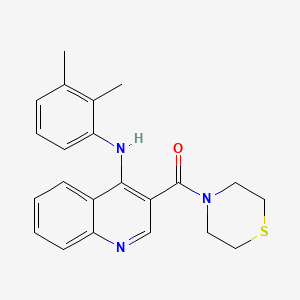

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B3005754.png)

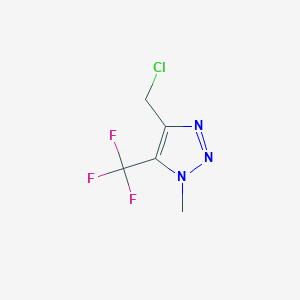

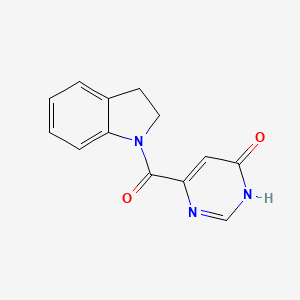

![Ethyl 4,6-dimethyl-3-(3-(phenylsulfonyl)propanamido)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3005759.png)

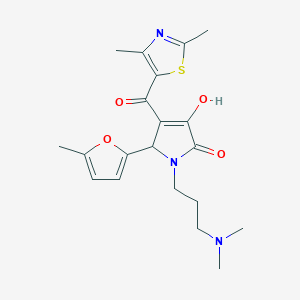

![2-[(1-Propylpyrazol-4-yl)amino]acetic acid](/img/structure/B3005769.png)